2-Hydroxy-5-dibenzosuberone 2-Hydroxy-5-dibenzosuberone
Brand Name: Vulcanchem
CAS No.: 17910-73-5
VCID: VC21537077
InChI: InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2
SMILES: C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

2-Hydroxy-5-dibenzosuberone

CAS No.: 17910-73-5

VCID: VC21537077

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-dibenzosuberone - 17910-73-5

Description

2-Hydroxy-5-dibenzosuberone is a versatile organic compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . It is characterized by its dibenzosuberone structure, featuring two fused benzene rings and a cycloheptene moiety, with a hydroxyl group (-OH) at the 2-position. This unique structure and functional group make it a valuable compound in various fields, including pharmaceutical development, organic synthesis, material science, biochemical research, and cosmetic applications .

Pharmaceutical Development

2-Hydroxy-5-dibenzosuberone serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications . Its unique structure allows for the creation of complex molecules, which can be tailored to interact with specific biological targets.

Organic Synthesis

In organic chemistry, this compound is valuable for creating complex molecules, enabling researchers to explore new chemical reactions and pathways . Its dibenzosuberone structure provides a versatile scaffold for synthesizing a wide range of derivatives.

Material Science

It is used in the formulation of advanced materials, contributing to the development of polymers and coatings that exhibit enhanced durability and resistance to environmental factors . This application leverages its structural properties to improve material performance.

Biochemical Research

2-Hydroxy-5-dibenzosuberone can act as a probe in biochemical studies, helping scientists understand enzyme mechanisms and interactions within biological systems . Its ability to interact with biological molecules makes it useful for studying complex biochemical pathways.

Cosmetic Applications

Due to its properties, it is also explored in cosmetic formulations for its potential benefits in skin care products, offering antioxidant and anti-aging effects . The hydroxyl group may contribute to its antioxidant activity, which is beneficial in protecting skin from oxidative stress.

Synthesis and Chemical Behavior

The synthesis of 2-hydroxy-5-dibenzosuberone involves various methodologies, often focusing on the construction of its dibenzosuberone core. The presence of the hydroxyl group enhances its reactivity, allowing for further functionalization and modification to suit specific applications.

CAS No. 17910-73-5
Product Name 2-Hydroxy-5-dibenzosuberone
Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name 6-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one
Standard InChI InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2
Standard InChIKey MSGQRAAQALHWFA-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31
Canonical SMILES C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31
Synonyms 17910-73-5;2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one;2-Hydroxy-5-dibenzosuberone;13-HYDROXYTRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7,12,14-HEXAEN-2-ONE;ZINC02244331;AmbotzRL-1111;SCHEMBL4040669;CTK8B9925;MolPort-008-268-961;ZINC2244331;9397AA;ANW-63601;AKOS005066819;AJ-34470;AK-79012;OR005407;PL038237;TC-152346;FT-0637624;I01-9205;3B3-001555;13-hydroxytricyclo[9.4.0.0?,?]pentadeca-1(11),3,5,7,12,14-hexaen-2-one
PubChem Compound 7006703
Last Modified Aug 15 2023

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